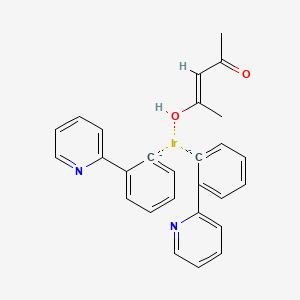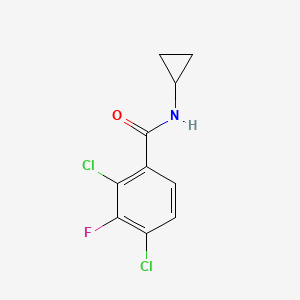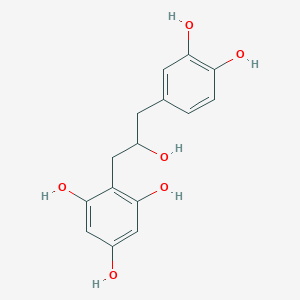![molecular formula C9H16O2Sn B14760847 Triethyl[(prop-2-ynoyl)oxy]stannane CAS No. 1520-84-9](/img/structure/B14760847.png)
Triethyl[(prop-2-ynoyl)oxy]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl[(prop-2-ynoyl)oxy]stannane is an organotin compound with the molecular formula C9H18OSn. This compound is characterized by the presence of a tin atom bonded to a prop-2-ynoyl group and three ethyl groups. Organotin compounds are widely studied due to their diverse applications in organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethyl[(prop-2-ynoyl)oxy]stannane can be synthesized through the reaction of triethyltin chloride with prop-2-yn-1-ol in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
(C2H5)3SnCl+HC≡CCH2OH→(C2H5)3SnOCH2C≡CH+HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl[(prop-2-ynoyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ethyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Applications De Recherche Scientifique
Triethyl[(prop-2-ynoyl)oxy]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a catalyst in pharmaceutical synthesis.
Industry: Used in the production of polymers and as a stabilizer in plastics.
Mécanisme D'action
The mechanism of action of triethyl[(prop-2-ynoyl)oxy]stannane involves its interaction with various molecular targets. The tin atom can form bonds with carbon, oxygen, and other elements, facilitating various chemical transformations. The compound can act as a catalyst in organic reactions, promoting the formation of new bonds and the rearrangement of molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethyl[(prop-2-ynoyl)oxy]silane: Similar structure but with silicon instead of tin.
Tributyl[(prop-2-ynoyl)oxy]stannane: Similar structure but with butyl groups instead of ethyl groups.
Triethyl[(prop-2-ynoyl)oxy]germane: Similar structure but with germanium instead of tin.
Uniqueness
Triethyl[(prop-2-ynoyl)oxy]stannane is unique due to the presence of the tin atom, which imparts distinct chemical properties and reactivity. The compound’s ability to form strong bonds with carbon and oxygen makes it valuable in various chemical reactions and industrial applications.
Propriétés
Numéro CAS |
1520-84-9 |
|---|---|
Formule moléculaire |
C9H16O2Sn |
Poids moléculaire |
274.93 g/mol |
Nom IUPAC |
triethylstannyl prop-2-ynoate |
InChI |
InChI=1S/C3H2O2.3C2H5.Sn/c1-2-3(4)5;3*1-2;/h1H,(H,4,5);3*1H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
DLOKDHOEWWOICL-UHFFFAOYSA-M |
SMILES canonique |
CC[Sn](CC)(CC)OC(=O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide](/img/structure/B14760789.png)

![[[(2R,3S,4R,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14760805.png)


![[(1S,2R,3R,4R,6S,8S,9S,10S,11S,13R,15R)-2,3,8,15-tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14760831.png)



![4-thia-11-aza-14-azoniapentacyclo[12.8.0.03,11.05,10.015,20]docosa-1(14),2,5,7,9,12,15,17,19,21-decaene](/img/structure/B14760843.png)


